Tezacitabine

Drug Resistance Pharmacokinetics Metabolism

Tezacitabine (FMdC) is the preferred cytidine antimetabolite for oncology programs targeting CDA-driven drug resistance. Unlike gemcitabine or cytarabine — which are rapidly deactivated by cytidine deaminase — tezacitabine’s fluoromethylene modification confers inherent metabolic stability, sustaining dual irreversible RNR inhibition and DNA chain termination in CDA-overexpressing tumors. Preclinical data confirm monotherapy and 5-FU/capecitabine synergy in gemcitabine-resistant models. Procure tezacitabine to ensure your DNA-damage, replication-stress, or resistance-screening studies use the mechanistically definitive tool, not a generic analog.

Molecular Formula C10H12FN3O4
Molecular Weight 257.22 g/mol
CAS No. 171176-43-5
Cat. No. B170994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTezacitabine
CAS171176-43-5
Synonyms2'-deoxy-2'-(fluoromethylene)cytidine
MDL 101,731
MDL 101731
MDL-101,731
MDL-101731
tezacitabine
Molecular FormulaC10H12FN3O4
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O
InChIInChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1
InChIKeyGFFXZLZWLOBBLO-ASKVSEFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tezacitabine (CAS 171176-43-5): Nucleoside Analog with Dual Mechanism and Deaminase Resistance


Tezacitabine (FMdC, 2'-deoxy-2'-fluoromethylene cytidine) is a synthetic cytidine analog that functions as an antimetabolite [1]. Its mechanism is dual: after intracellular phosphorylation, tezacitabine diphosphate irreversibly inhibits ribonucleotide reductase (RNR), depleting deoxynucleotide pools, while tezacitabine triphosphate is incorporated into DNA, causing chain termination [2]. A defining feature is its resistance to metabolic inactivation by cytidine deaminase (CDA) [1][3], a property that distinguishes it from many analogs and underlies its potential against CDA-overexpressing, drug-resistant tumors [4].

Tezacitabine (CAS 171176-43-5) Procurement: Why Simple Analog Substitution Compromises Study Reproducibility


Substituting tezacitabine with another nucleoside analog (e.g., gemcitabine, cytarabine, or cladribine) in research or development can lead to divergent results due to critical differences in mechanism, metabolism, and resistance profile. Tezacitabine's irreversible RNR inhibition and DNA chain termination differ from gemcitabine's competitive RNR inhibition and masked chain termination [1][2]. Crucially, tezacitabine is relatively resistant to cytidine deaminase, whereas cytarabine and gemcitabine are rapidly deaminated and inactivated [3][4]. This metabolic stability translates to a distinct pharmacokinetic profile and the potential for activity against CDA-overexpressing, gemcitabine-resistant tumors, which cannot be achieved by simply using a generic analog [5].

Tezacitabine (CAS 171176-43-5) Evidence Guide: Quantitative Differentiators from Key Analogs


Resistance to Cytidine Deaminase Confers Stability Unmatched by Cytarabine and Gemcitabine

Tezacitabine is relatively resistant to metabolic deactivation by cytidine deaminase (CDA) [1]. In contrast, cytarabine and gemcitabine are known substrates for CDA and are rapidly deaminated, limiting their efficacy and contributing to resistance [2]. This differential stability is a key design feature intended to overcome CDA-mediated resistance and improve pharmacokinetics.

Drug Resistance Pharmacokinetics Metabolism

Demonstrated Activity in Gemcitabine-Resistant Tumor Models

A patent explicitly claims the use of tezacitabine, alone or in combination, to treat nucleoside analog-resistant tumors, particularly gemcitabine-resistant tumors [1]. This provides a direct rationale for its use where gemcitabine has failed. In contrast, gemcitabine itself is ineffective against gemcitabine-resistant cancers.

Drug Resistance Gemcitabine Solid Tumors

Dual Mechanism (RNR Inhibition + DNA Chain Termination) Creates a Distinct Pharmacodynamic Profile

Tezacitabine's dual mechanism—irreversible RNR inhibition and DNA chain termination [1]—contrasts with the mechanism of many analogs. For example, while gemcitabine also inhibits RNR (competitively, not irreversibly) and incorporates into DNA, its primary action is masked chain termination [2]. Hydroxyurea is a pure RNR inhibitor without DNA incorporation activity [3]. Tezacitabine's combination of both actions in a single molecule results in a unique pharmacodynamic profile characterized by potent induction of DNA damage and replication stress.

Mechanism of Action Pharmacodynamics DNA Damage

Schedule-Dependent Synergy with 5-FU in Colon Cancer Models

Preclinical studies show that tezacitabine's combination with fluoropyrimidines like 5-FU is schedule-dependent and synergistic [1]. In an HCT116 colon carcinoma xenograft model, 24-hour pretreatment with tezacitabine sensitized cells to 5-FU or its metabolite FUdR [1]. This contrasts with the additive activity of gemcitabine and 5-FU in certain schedules and provides a specific, quantitative basis for designing combination regimens.

Combination Therapy Colon Cancer Synergy

Established Clinical Activity in Esophageal Cancer When Combined with 5-FU

In a Phase I dose-escalation trial (n=24), tezacitabine combined with 5-fluorouracil showed notable clinical activity in patients with advanced solid tumors. Specifically, the highest response rate was observed in patients with primary tumors of esophageal origin [1]. Of 20 assessable patients, 11 (55%) achieved partial responses or stable disease [1]. The maximum tolerated dose was established as tezacitabine 200 mg/m² plus continuous infusion 5-FU 200 mg/m²/day [1].

Esophageal Cancer Phase I Clinical Trial Combination Therapy

Tezacitabine (CAS 171176-43-5) Use Cases: Defined Research and Development Applications


Investigating and Overcoming Gemcitabine Resistance in Solid Tumors

Tezacitabine is the preferred research tool for studies of gemcitabine-resistant cancers. Its demonstrated activity in gemcitabine-resistant tumor models [1] makes it an ideal positive control or lead compound for screening and developing next-generation therapies for CDA-overexpressing or otherwise resistant cancers.

Optimizing Combination Chemotherapy with Fluoropyrimidines in Colorectal and Esophageal Cancers

Preclinical and clinical data support the use of tezacitabine in combination with 5-FU or capecitabine [2]. The established schedule-dependent synergy and Phase I data in esophageal cancer [3] provide a strong rationale for its inclusion in further clinical trials or translational studies focusing on these tumor types.

Evaluating the Role of Dual Mechanism Agents in Overcoming Drug Resistance

Tezacitabine's dual mechanism (irreversible RNR inhibition + DNA chain termination) makes it a valuable tool for dissecting pathways of DNA damage response and replication stress. Researchers can use it to compare the efficacy and resistance mechanisms of dual-action versus single-action RNR inhibitors (e.g., hydroxyurea) or nucleoside analogs with different MoAs (e.g., gemcitabine, cytarabine) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tezacitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.